

Application Notes and Protocols for Stability Testing of Nitroso-prodenafil

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Compound of Interest

Compound Name: **Nitroso-prodenafil**

Cat. No.: **B12751203**

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Introduction

Nitroso-prodenafil is an unapproved phosphodiesterase type 5 (PDE-5) inhibitor analogue, identified as an adulterant in various dietary supplements.[1][2][3] Structurally, it is a prodrug of aildenafil, containing a nitrosamine moiety.[1][3] This chemical feature is of significant concern as it allows the molecule to potentially act as a nitric oxide (NO) donor, which, in combination with PDE-5 inhibition, can lead to severe hypotensive events.[1][4][5] Furthermore, many nitrosamines are known carcinogens.[1][6] Given the illicit nature of its use and the potential health risks, understanding the stability of **Nitroso-prodenafil** under various environmental conditions is crucial for regulatory bodies, forensic laboratories, and in the development of analytical methods for its detection.

These application notes provide a comprehensive protocol for the stability testing of **Nitroso-prodenafil** under conditions of thermal stress, photostability, hydrolysis across a range of pH values, and oxidation, in accordance with established guidelines for active pharmaceutical ingredients (APIs).[7][8][9][10][11]

Experimental Protocols

Materials and Reagents

- **Nitroso-prodenafil** reference standard
- Aildenafil reference standard

- High-performance liquid chromatography (HPLC) grade acetonitrile, methanol, and water
- Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
- Phosphate buffers (pH 2.5, 7.0, and 9.0)
- Class A volumetric flasks, pipettes, and autosampler vials
- Stability chambers with controlled temperature and humidity
- Photostability chamber with a calibrated light source (ICH Q1B option 2)
- Calibrated pH meter
- HPLC system with a UV detector or a mass spectrometer (MS) for analysis

Analytical Methodology

A stability-indicating HPLC method should be developed and validated for the quantification of **Nitroso-prodenafil** and its degradation products. The method must be able to resolve the parent compound from all potential degradants, particularly aildenafil.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., 290 nm) or MS detection for higher specificity and sensitivity
- Injection Volume: 10 µL
- Column Temperature: 30 °C

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of **Nitroso-prodenafil** and to establish the stability-indicating nature of the analytical method.[12][13][14]

1.3.1. Thermal Stability

- Weigh an appropriate amount of **Nitroso-prodenafil** into a vial.
- Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C, and 105°C) in a calibrated oven for a defined period (e.g., 24, 48, and 72 hours).
- Prepare a solution of **Nitroso-prodenafil** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.
- Expose the solution to the same temperature conditions as the solid sample.
- At each time point, withdraw an aliquot, allow it to cool to room temperature, and dilute to the target concentration for HPLC analysis.

1.3.2. Photostability

- Expose a solid sample and a solution of **Nitroso-prodenafil** to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
- Analyze the samples after the exposure period by HPLC.

1.3.3. Hydrolytic Stability (pH Variation)

- Prepare solutions of **Nitroso-prodenafil** in acidic (0.1 N HCl), neutral (purified water), and basic (0.1 N NaOH) conditions.
- Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

- At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute to the target concentration for HPLC analysis.

1.3.4. Oxidative Stability

- Prepare a solution of **Nitroso-prodenafil** in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at a known concentration.
- Store the solution at room temperature and protected from light.
- At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot and dilute it to the target concentration for HPLC analysis.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies should be conducted on **Nitroso-prodenafil** packaged in a container closure system that simulates the proposed packaging for storage and distribution.[7][9][11]

- Prepare multiple batches of **Nitroso-prodenafil** in its intended container closure system.
- Store the batches under the following conditions as per ICH guidelines:
 - Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
 - Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- The frequency of testing for long-term studies should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][9][11]
- For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[7][9][11]
- At each time point, test the samples for appearance, assay of **Nitroso-prodenafil**, and levels of degradation products.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and well-structured tables for easy comparison and trend analysis.

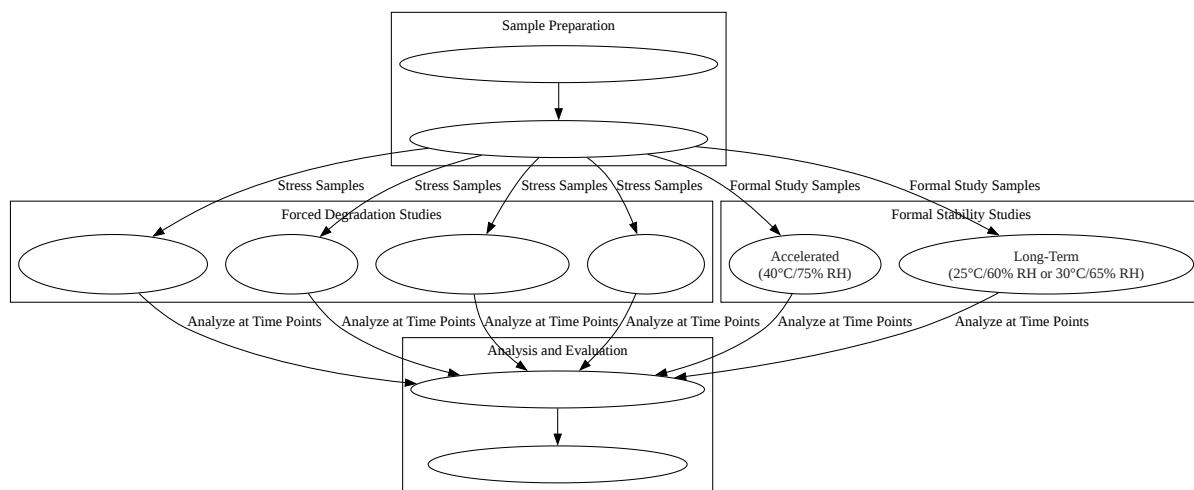
Table 1: Summary of Forced Degradation Studies of **Nitroso-prodenafil**

Stress Condition	Duration	Temperature	Assay of Nitroso-prodenafil (%)	Aildenafil (%)	Other Major Degradants (%)	Total Degradants (%)
Acid						
Hydrolysis (0.1 N HCl)	24 hours	60°C	75.2	22.1	1.5	23.6
Base						
Hydrolysis (0.1 N NaOH)	24 hours	60°C	68.9	28.5	2.1	30.6
Neutral						
Hydrolysis (Water)	24 hours	60°C	95.8	3.5	0.2	3.7
Oxidation (3% H ₂ O ₂)	24 hours	25°C	88.4	5.3	4.8	10.1
Thermal (Solid State)	72 hours	105°C	92.1	6.8	0.5	7.3
Photostability (ICH Q1B)	1.2 M lux hr	25°C	90.5	8.2	0.8	9.0

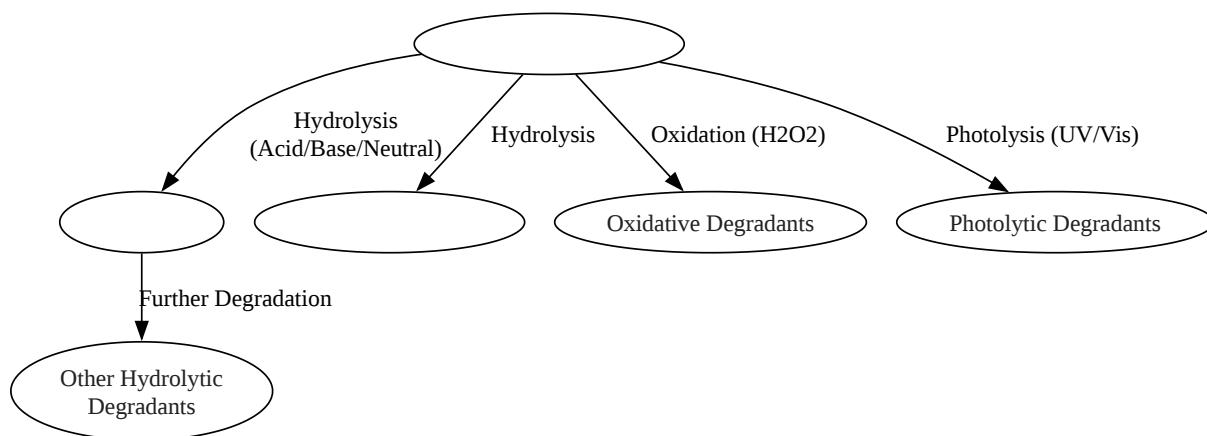
Table 2: Accelerated Stability Data for **Nitroso-prodenafil** (40°C ± 2°C / 75% RH ± 5% RH)

Time Point (Months)	Appearance	Assay of Nitroso- prodenafil (%)	Aildenafil (%)	Total Degradants (%)
0	White to off-white powder	99.8	< 0.1	0.15
1	White to off-white powder	98.5	0.8	1.3
3	White to off-white powder	96.2	2.5	3.6
6	Slight yellowish powder	92.8	5.1	6.9

Visualization of Workflows and Pathways



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